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Compound of Interest

Compound Name: Diphenyltin oxide

Cat. No.: B1583341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

diphenyltin oxide, a compound of significant interest in organotin chemistry. Due to the limited

availability of complete, publicly accessible raw spectroscopic data for diphenyltin oxide at the

time of this report, this guide presents a detailed analysis of available information and

supplements it with a complete spectroscopic dataset for the closely related compound,

diphenyltin dichloride, for illustrative purposes. The methodologies and interpretation principles

discussed are broadly applicable to the spectroscopic analysis of diphenyltin oxide and

related organotin compounds.

Spectroscopic Data Summary
While direct quantitative spectral data for diphenyltin oxide is not readily available in public

databases, its spectroscopic characterization is a standard procedure in organometallic

chemistry. The following sections detail the expected spectroscopic behavior based on its

structure and provides a complete dataset for diphenyltin dichloride as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. Key

nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data
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¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.8 - 7.9 Multiplet 4H
ortho-Protons of

phenyl groups

7.4 - 7.6 Multiplet 6H

meta- and para-

Protons of phenyl

groups

¹³C NMR Data

Chemical Shift (ppm) Assignment

135.5 ipso-Carbon

131.0 ortho-Carbon

130.5 para-Carbon

129.0 meta-Carbon

¹¹⁹Sn NMR Data

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and the nature of

the substituents on the tin atom. For four-coordinate organotin compounds, the chemical shifts

typically appear in a characteristic range. The specific chemical shift for diphenyltin oxide
would provide valuable information about its solution-state structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. For diphenyltin oxide,

key vibrational modes include those associated with the Sn-O-Sn linkage and the phenyl

groups.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic)

~1480, 1430 Strong C=C stretching (aromatic ring)

~730, 690 Strong
C-H out-of-plane bending

(aromatic)

~350 Strong Sn-Cl stretching

~250 Medium Sn-Phenyl stretching

For diphenyltin oxide, a strong absorption band corresponding to the asymmetric Sn-O-Sn

stretching vibration would be expected, typically in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For organotin compounds, the isotopic distribution of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn,

¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in characteristic isotopic clusters for tin-containing fragments.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Fragmentation

m/z Relative Abundance Assignment

344 Moderate [Ph₂SnCl₂]⁺ (Molecular Ion)

309 High [Ph₂SnCl]⁺

273 Moderate [PhSnCl₂]⁺

233 High [PhSnCl]⁺

197 High [PhSn]⁺

154 Moderate [Ph₂]⁺

120 Moderate [Sn]⁺

77 High [Ph]⁺
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

organotin compounds like diphenyltin oxide.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound

in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane

(TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, an

external standard such as tetramethyltin (SnMe₄) can be used.

Data Acquisition:

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of

approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise

ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Proton-decoupled spectra are typically acquired. A wider spectral width (e.g.,

200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a

larger number of scans and a longer acquisition time are generally required.

¹¹⁹Sn NMR: A multinuclear probe is tuned to the ¹¹⁹Sn frequency. A wide spectral width is

necessary due to the large chemical shift range of tin. A sufficient relaxation delay is

crucial for quantitative measurements.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples like diphenyltin oxide, the KBr pellet method is

common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium

bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a

common ionization method for volatile and thermally stable compounds. Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less

volatile or thermally sensitive compounds.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For

LC-MS, the sample is dissolved in a solvent compatible with the mobile phase. For direct

infusion analysis, a dilute solution of the sample is prepared.

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is scanned over a relevant

range. The resulting mass spectrum shows the relative abundance of different fragments.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

compound like diphenyltin oxide.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of diphenyltin oxide.

To cite this document: BenchChem. [Spectroscopic Profile of Diphenyltin Oxide: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583341#spectroscopic-data-of-diphenyltin-oxide-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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